molecular formula C8H16ClNO2 B6353969 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride CAS No. 1172937-66-4

3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride

Cat. No. B6353969
CAS RN: 1172937-66-4
M. Wt: 193.67 g/mol
InChI Key: AETRDBGBHBURIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride, also known as CPPA-HCl, is a synthetic molecule that is widely used in scientific research and laboratory experiments. CPPA-HCl is a versatile molecule that can be used to study the biochemical and physiological effects of a variety of compounds, as well as to investigate the mechanisms of action. In

Scientific Research Applications

3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has a wide range of applications in scientific research. It is commonly used in the study of enzyme inhibition, as it can be used to inhibit the activity of enzymes such as proteases and phosphatases. This compound has also been used to investigate the effects of drugs on cell signaling pathways, as well as to study the effects of compounds on ion channels. Additionally, this compound has been used to study the effects of compounds on the central nervous system, as well as to investigate the effects of compounds on gene expression.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride is not fully understood. However, it is believed to interact with the active sites of enzymes and ion channels, resulting in the inhibition of their activity. Additionally, this compound is believed to interact with cell signaling pathways, resulting in changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes such as proteases and phosphatases, resulting in changes in the biochemical pathways of cells. Additionally, this compound has been shown to inhibit the activity of ion channels, resulting in changes in the physiological functions of cells. This compound has also been shown to modulate gene expression, resulting in changes in the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride in laboratory experiments is its high efficiency and ease of synthesis. Additionally, this compound is a highly versatile molecule that can be used to investigate a variety of biochemical and physiological effects. However, the mechanism of action of this compound is not fully understood, and the effects of this compound on cell signaling pathways and gene expression are not well understood.

Future Directions

Future research on 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride should focus on further elucidating the mechanism of action, as well as investigating the effects of this compound on cell signaling pathways and gene expression. Additionally, further research should be conducted to investigate the effects of this compound on the central nervous system. Finally, research should be conducted to investigate the potential therapeutic applications of this compound.

Synthesis Methods

3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride can be synthesized through a simple two-step process. First, 3-amino-3-cyclopropyl-propionic acid is reacted with ethyl bromide in the presence of a base such as NaOH to form the ethyl ester. The second step involves the reaction of the ethyl ester with hydrochloric acid to form this compound. The reaction is typically carried out at room temperature and is highly efficient, yielding up to 95% of the desired product.

properties

IUPAC Name

ethyl 3-amino-3-cyclopropylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETRDBGBHBURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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